molecular formula C18H34BF4P B1314696 Tricyclohexylphosphonium tetrafluoroborate CAS No. 58656-04-5

Tricyclohexylphosphonium tetrafluoroborate

Cat. No. B1314696
CAS RN: 58656-04-5
M. Wt: 368.2 g/mol
InChI Key: MYSMMEUXKHJYKH-UHFFFAOYSA-O
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Description

Tricyclohexylphosphonium tetrafluoroborate, also known as Tricyclohexylphosphine tetrafluoroborate (PCy 3 ·HBF 4), is an inexpensive and air-stable phosphine ligand . It is commonly used in cross-coupling reactions .


Molecular Structure Analysis

The linear formula for Tricyclohexylphosphonium tetrafluoroborate is (C6H11)3P · HBF4 . The molecular weight is 368.24 .


Chemical Reactions Analysis

Tricyclohexylphosphonium tetrafluoroborate is used with ruthenium (1,5-cyclooctadiene)ruthenium dimer to catalyze the dehydrogenative coupling of alcohols and amines to form amide bonds . It is also used in Suzuki reactions .


Physical And Chemical Properties Analysis

Tricyclohexylphosphonium tetrafluoroborate is a solid substance . It has a melting point of 164 °C .

Scientific Research Applications

Cross-Coupling Reactions

Tricyclohexylphosphonium tetrafluoroborate is widely used as a ligand in cross-coupling reactions, which are fundamental processes in the synthesis of complex organic compounds. Its role in Suzuki-Miyaura coupling is particularly notable, where it facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates . This reaction is pivotal in the pharmaceutical industry for the creation of various therapeutic molecules.

Synthesis of C-homoaporphine Alkaloids

The compound serves as a ligand in the microwave-assisted direct-arylation required for synthesizing C-homoaporphine alkaloids . These alkaloids have significant pharmacological properties, including anti-cancer and anti-microbial activities. The use of Tricyclohexylphosphonium tetrafluoroborate in this context underscores its importance in medicinal chemistry.

Electrocatalysis

In the field of electrocatalysis, Tricyclohexylphosphonium tetrafluoroborate is used to modulate the nucleation and growth of materials, influencing the pathways of reactions . Electrocatalysis is crucial for sustainable energy solutions, and the compound’s application here highlights its role in green chemistry and environmental sustainability.

Dehydrogenative Coupling Reactions

This compound is instrumental in catalyzing the dehydrogenative coupling of alcohols and amines to form amide bonds . Amide bond formation is a key step in the production of various organic compounds, including polymers and pharmaceuticals, making this application highly valuable to chemical manufacturing.

Regioselectivity Control in Hydrostannations

Tricyclohexylphosphonium tetrafluoroborate is utilized to control the regioselectivity of Pd-catalyzed hydrostannations of 1-alkynes . Regioselective reactions are essential for creating substances with specific structural configurations, which is critical in the synthesis of complex organic molecules.

Conductivity Enhancement in Polymer Films

The compound is employed as a template and doping agent to enhance the conductivity of poly(3,4-ethylenedioxythiophene) (PEDOT) films . These conductive polymer films have applications in various electronic devices, including displays and solar cells, indicating the compound’s relevance in materials science and engineering.

Safety And Hazards

Tricyclohexylphosphonium tetrafluoroborate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of soap and water . If swallowed, call a poison center or doctor/physician .

properties

IUPAC Name

tricyclohexylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h16-18H,1-15H2;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSMMEUXKHJYKH-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470991
Record name TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclohexylphosphonium tetrafluoroborate

CAS RN

58656-04-5
Record name TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclohexylphosphonium Tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of tricyclohexylphosphonium tetrafluoroborate in palladium-catalyzed arylation reactions?

A1: Tricyclohexylphosphonium tetrafluoroborate acts as a ligand for the palladium catalyst in these reactions. [, ] Specifically, it facilitates the palladium-catalyzed β-arylation of (ortho-bromophenyl)furan-2-yl-methanones. [] This means it helps the palladium catalyst to attach to the furan ring in a specific position, leading to the formation of furan-derived fluorenones. [] This selectivity is in contrast to using potassium tert-butoxide and triphenylphosphine, which promotes α-arylation and C(CO)–C bond cleavage instead. []

Q2: Are there any advantages to using tricyclohexylphosphonium tetrafluoroborate as a ligand in these reactions?

A2: Yes, research suggests that using tricyclohexylphosphonium tetrafluoroborate as a ligand can lead to high yields of the desired furan-derived fluorenones from a diverse range of starting materials. [] This suggests it can be a valuable tool for chemists seeking to synthesize these specific compounds.

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